
Acetonitrile;vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile;vanadium is a coordination compound that involves the interaction between acetonitrile and vanadium. Acetonitrile is an organic compound with the formula CH₃CN, known for its use as a solvent in organic synthesis and electrochemistry. Vanadium is a transition metal known for its multiple oxidation states and its role in various industrial and biological processes. The combination of acetonitrile and vanadium results in a compound with unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;vanadium complexes typically involves the reaction of vanadium salts with acetonitrile under controlled conditions. One common method is the reaction of vanadium pentachloride with acetonitrile, which can be represented by the following equation:
2VCl5+5CH3CN→2VCl4(CH3CN)2+ClCH2CN+HCl
This reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound complexes often involves large-scale reactions using vanadium oxides and acetonitrile. The process may include steps such as reduction, nitridation, and hydrothermal treatment to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile;vanadium complexes undergo various types of chemical reactions, including:
Oxidation: Vanadium in the complex can undergo oxidation, changing its oxidation state and forming different products.
Reduction: The complex can be reduced, often involving the reduction of vanadium to a lower oxidation state.
Substitution: Ligands in the complex, such as acetonitrile, can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound complexes include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce vanadium oxides, while substitution reactions can yield new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Acetonitrile;vanadium complexes have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetonitrile;vanadium complexes involves the interaction of vanadium with various molecular targets. Vanadium can exist in multiple oxidation states, allowing it to participate in redox reactions and interact with different ligands. The specific pathways and molecular targets depend on the oxidation state of vanadium and the nature of the ligands involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile;chromium: Similar coordination compound involving chromium instead of vanadium.
Acetonitrile;nickel: Coordination compound with nickel, known for its catalytic properties.
Acetonitrile;iron: Iron-based coordination compound with applications in catalysis and materials science.
Uniqueness
Acetonitrile;vanadium complexes are unique due to the versatile oxidation states of vanadium, which allow for a wide range of chemical reactions and applications. The ability of vanadium to form stable complexes with acetonitrile and other ligands makes it particularly valuable in catalysis and materials science .
Eigenschaften
CAS-Nummer |
128973-18-2 |
|---|---|
Molekularformel |
C2H3NV |
Molekulargewicht |
91.99 g/mol |
IUPAC-Name |
acetonitrile;vanadium |
InChI |
InChI=1S/C2H3N.V/c1-2-3;/h1H3; |
InChI-Schlüssel |
QCHNJARJZSAQOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


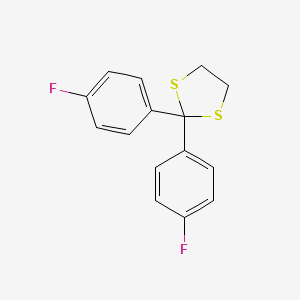
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
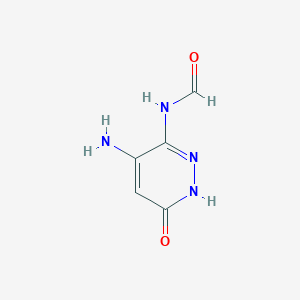
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
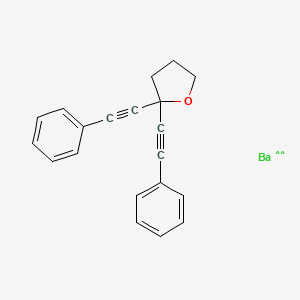
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)
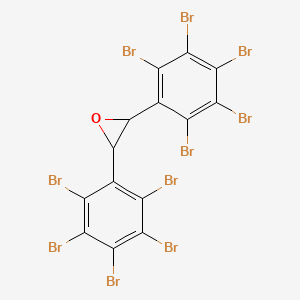
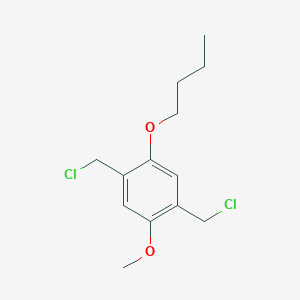

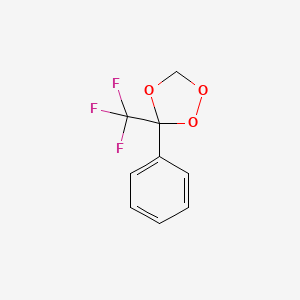
-lambda~5~-phosphane](/img/structure/B14278566.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
